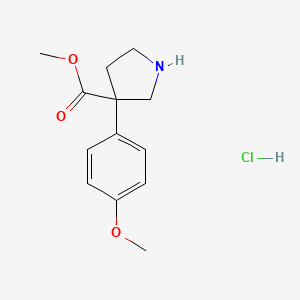
Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 874964-22-4 . It has a molecular weight of 165.62 . The compound is a white to yellow solid at room temperature . It is also known as methyl (3R)-3-pyrrolidinecarboxylate hydrochloride .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the stereogenicity of carbons in the pyrrolidine ring . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and can lead to a variety of bioactive molecules . These reactions often involve the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine moiety is represented widely in natural products, especially in alkaloids isolated from plants or microorganisms .Physical And Chemical Properties Analysis
“Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 165.62 . The compound is slightly soluble in water .Aplicaciones Científicas De Investigación
Medicinal Applications
“Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride” belongs to the class of compounds known as pyrroles. Pyrrole is a biologically active scaffold known to possess a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Antipsychotic Properties
Pyrrole containing analogs are known to have many biological properties such as antipsychotic . This suggests that “AT20977” could potentially be used in the treatment of psychiatric disorders.
Anticancer Properties
Pyrrole containing analogs are also known to have anticancer properties . They have been used in the treatment of leukemia, lymphoma, and myelofibrosis .
Antibacterial and Antifungal Properties
Pyrrole containing analogs have been found to have antibacterial and antifungal properties . This suggests that “AT20977” could potentially be used in the treatment of bacterial and fungal infections.
Antiprotozoal and Antimalarial Properties
Pyrrole containing analogs are known to have antiprotozoal and antimalarial properties . This suggests that “AT20977” could potentially be used in the treatment of protozoal infections and malaria.
Antidiabetic Properties
Pyrrole containing analogs have been found to have antidiabetic properties . This suggests that “AT20977” could potentially be used in the treatment of diabetes.
Safety and Hazards
Direcciones Futuras
The future directions for “Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Propiedades
IUPAC Name |
methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-11-5-3-10(4-6-11)13(12(15)17-2)7-8-14-9-13;/h3-6,14H,7-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYOTLMCLDHFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNC2)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

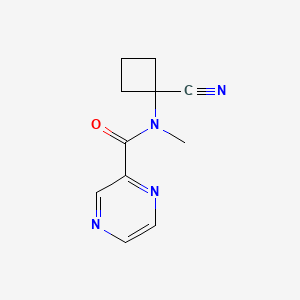
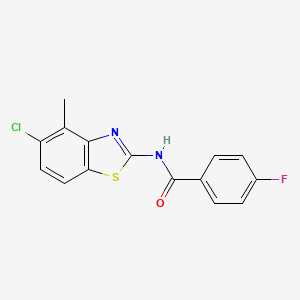
![4-nitro-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2675517.png)
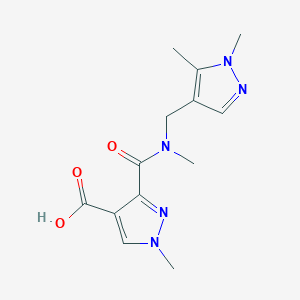
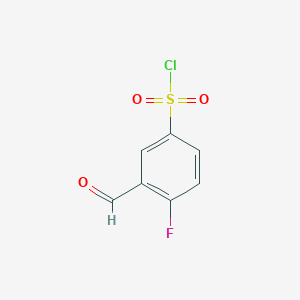
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2675522.png)
![4-Methylbenzo[D]thiazol-5-amine](/img/structure/B2675525.png)
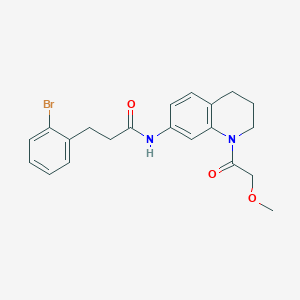
![2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2675528.png)
![5-Cyclopropyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2675529.png)
![N-[1-(furan-2-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B2675531.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)
![3-Amino-N-[(2R)-butan-2-yl]propanamide;hydrochloride](/img/structure/B2675535.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2675536.png)